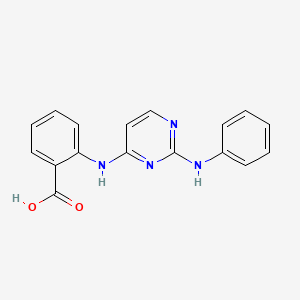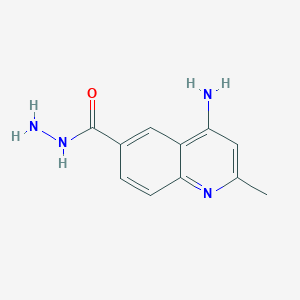
5-Pyridin-3-ylpyrazolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyridin-3-yl-2H-pyrazol-3-ylamine: is a heterocyclic compound with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol This compound features a pyridine ring fused to a pyrazole ring, making it a member of the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-3-yl-2H-pyrazol-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 5-Pyridin-3-yl-2H-pyrazol-3-ylamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 5-Pyridin-3-yl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: 5-Pyridin-3-yl-2H-pyrazol-3-ylamine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators, making it a valuable tool in drug discovery .
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, 5-Pyridin-3-yl-2H-pyrazol-3-ylamine is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 5-Pyridin-3-yl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist . The pathways involved in these interactions are often related to signal transduction and metabolic processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
- 4-(4-Pyridinyl)-1H-pyrazol-3-amine
- 5-Pyridin-2-yl-2H-pyrazol-3-ylamine
- 5-(2-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine
- 5-(6-Bromo-pyridin-2-yl)-2H-pyrazol-3-ylamine
- 5-Pyridin-4-yl-2H-pyrazol-3-ylamine
Uniqueness: 5-Pyridin-3-yl-2H-pyrazol-3-ylamine stands out due to its specific substitution pattern on the pyrazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets highlights its potential in research and industry .
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
5-pyridin-3-ylpyrazolidin-3-amine |
InChI |
InChI=1S/C8H12N4/c9-8-4-7(11-12-8)6-2-1-3-10-5-6/h1-3,5,7-8,11-12H,4,9H2 |
InChI Key |
GURADIUIMWKMEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tri azol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15110938.png)
![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylbenzene-1,4-diamine](/img/structure/B15110941.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B15110943.png)
![1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B15110951.png)

![7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15110964.png)

![2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyc lopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B15110984.png)
![N-[(3,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15111007.png)
![[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15111009.png)




